molecular formula C17H14BrN3O2S2 B2985178 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392302-84-0

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Numéro de catalogue: B2985178
Numéro CAS: 392302-84-0
Poids moléculaire: 436.34
Clé InChI: GAVCMZRTJNQLIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed for research applications only. This compound is built around a 1,3,4-thiadiazole heterocyclic core, a privileged scaffold known for its versatile biological activities and capacity to engage in key electrostatic and π–π stacking interactions with biological targets . The molecule is further functionalized with a 4-methoxybenzamide group and a 4-bromobenzylthio side chain, structural features that are commonly associated with enhanced binding affinity and selectivity in enzyme inhibition studies . Derivatives of 1,3,4-thiadiazole, particularly those incorporating halogenated benzyl and methoxybenzamide motifs, have demonstrated considerable potential as inhibitors of critical protein kinases such as Casein Kinase-2 (CK2) . CK2 is a serine/threonine kinase recognized as a druggable target in oncology, with its overexpression linked to various cancers; thus, the development of novel CK2 inhibitors is a prominent area of anticancer research . The structural attributes of this compound—including its planar, electron-rich heterocycles and amide linkage—align closely with the pharmacophoric requirements of potent kinase inhibitors, making it a valuable candidate for in vitro enzymatic assays, cell-based cytotoxicity studies, and structure-activity relationship (SAR) investigations . Researchers can utilize this chemical probe to explore its mechanism of action, inhibitory potency, and binding mode through complementary in silico molecular docking and dynamics simulations . This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-23-14-8-4-12(5-9-14)15(22)19-16-20-21-17(25-16)24-10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMZRTJNQLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where the thiadiazole compound reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Azides or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of the thiadiazole ring is known to impart biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are studied for their pharmacological properties. The compound’s ability to interact with biological targets such as enzymes or receptors makes it a potential lead compound for therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mécanisme D'action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromobenzyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzamide moiety can participate in additional hydrogen bonding or π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Halogen Effects : The 4-bromobenzylthio group in the target compound may confer greater steric bulk and electrophilicity compared to 4-chlorobenzylthio (5j) or unhalogenated benzylthio (5m). Bromine’s higher atomic weight could also improve X-ray crystallography resolution for structural studies .
  • Amide Modifications : The 4-methoxybenzamide group in the target compound is less polar than the sulfamoyl group in ZINC2622507 but more lipophilic than the nitro-substituted analog . This balance may optimize membrane permeability.

Pharmacological Activity Comparisons

Anticancer Activity

Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cell lines, surpassing cisplatin in efficacy .

Enzyme Inhibition

Triazole-thione derivatives (e.g., compounds 7–9 ) demonstrate tautomerism-dependent interactions with biological targets, as confirmed by IR and NMR spectra . The target compound’s rigid thiadiazole core and methoxy group could similarly influence acetylcholinesterase or aromatase binding, akin to derivatives reported in .

Activité Biologique

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is C17H16BrN3OS2, with a molecular weight of 420.35 g/mol. The compound features a thiadiazole ring, a bromobenzylthio group, and a methoxybenzamide moiety. These structural components are significant for its biological activity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit notable antimicrobial activity. N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have shown that this compound can inhibit the growth of pathogenic microorganisms by disrupting their cellular functions.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antifungal Properties

The antifungal activity of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has also been documented. It demonstrates effectiveness against common fungal infections, particularly those caused by Candida species. The mechanism appears to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways involved in cell survival.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is attributed to its ability to interact with specific molecular targets within cells. It likely inhibits enzymes critical for microbial growth and cancer cell proliferation by binding to active sites. Additionally, it may disrupt cellular signaling pathways that regulate growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide exhibited significant antibacterial activity compared to standard antibiotics.
  • Anticancer Research : In vitro assays indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as an anticancer agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.